(Z)-5-(2,6-dichlorobenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one
Description
The compound “(Z)-5-(2,6-dichlorobenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one” belongs to the rhodanine-derived thiazolidinone family, a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . Its structure features a thiazolidin-4-one core substituted with a 2,6-dichlorobenzylidene group at position 5 and a 2-methoxyphenyl group at position 2. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences intermolecular interactions and bioactivity .
Properties
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2S2/c1-22-14-8-3-2-7-13(14)20-16(21)15(24-17(20)23)9-10-11(18)5-4-6-12(10)19/h2-9H,1H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWZIYCPUJFNNP-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2,6-dichlorobenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-methoxyphenylthiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2,6-dichlorobenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiazolidine derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones, depending on the specific reaction and conditions used.
Scientific Research Applications
Anti-Melanogenesis Activity
Recent studies have highlighted the potential of thiazolidin-4-one derivatives, including (Z)-5-(2,6-dichlorobenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one, as effective agents against melanogenesis. Melanogenesis is the biological process that leads to skin pigmentation, and its inhibition is sought for cosmetic and therapeutic purposes.
Case Study: Tyrosinase Inhibition
A study demonstrated that analogs of thiazolidin-4-one significantly inhibited mushroom tyrosinase, an enzyme crucial for melanin production. The compound showed competitive inhibition with an IC50 value lower than that of kojic acid, a standard skin-lightening agent. The docking studies indicated strong binding affinity to the active site of tyrosinase, suggesting a mechanism for its anti-melanogenic effects .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Kojic Acid | 25.26 | Competitive Inhibitor |
| Thiazolidin Analog 1 | 5.21 | Competitive Inhibitor |
| Thiazolidin Analog 2 | 1.03 | Non-competitive Inhibitor |
Anti-Inflammatory Properties
Thiazolidin-4-ones have been investigated for their anti-inflammatory potential. The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.
Research Findings on COX Inhibition
A review highlighted various thiazolidin-4-one derivatives that exhibited significant inhibitory activity against COX enzymes. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazolidin ring could enhance anti-inflammatory properties .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Standard (e.g., Aspirin) | 80 | 90 |
| Thiazolidin Derivative A | 70 | 85 |
| Thiazolidin Derivative B | 60 | 75 |
Antibacterial Activity
The antibacterial properties of thiazolidin-4-one derivatives have also been explored extensively. These compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
Antibacterial Efficacy Assessment
In vitro studies assessed the minimum inhibitory concentration (MIC) of several thiazolidin derivatives against common pathogens. The results indicated that certain modifications to the compound's structure enhanced its antibacterial activity .
| Compound | MIC (µg/mL) | Target Strain |
|---|---|---|
| Vancomycin | 3.91 | Staphylococcus aureus |
| Thiazolidin Derivative C | 31.25 | Staphylococcus aureus |
| Thiazolidin Derivative D | 62.50 | Pseudomonas aeruginosa |
Mechanism of Action
The mechanism of action of (Z)-5-(2,6-dichlorobenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the benzylidene and aryl groups, which significantly alter physicochemical properties such as melting points, solubility, and spectroscopic signatures.
Key Observations :
- Melting Points : The 2,6-dichloro analog (target compound) is expected to exhibit a higher melting point than derivatives with electron-donating substituents (e.g., 4-hydroxy or 4-methoxy) due to enhanced intermolecular halogen bonding and rigidity .
- Spectral Data: All analogs show characteristic IR peaks for C=O (~1700 cm⁻¹) and C=S (~1224 cm⁻¹), confirming the thiazolidinone core. The Z-configuration is evidenced by distinct =CH proton signals in NMR (e.g., δ 8.10 in 3d) .
Biological Activity
(Z)-5-(2,6-dichlorobenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and data.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 335.24 g/mol
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazolidin-4-one derivatives, including the compound . The following summarizes findings related to its antibacterial and antifungal activities:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | 0.5 µg/mL |
| Pseudomonas aeruginosa | Moderate inhibition | 125.4 µM |
| Candida albicans | Antifungal activity | 50 µg/mL |
The compound exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, with a reported MIC of 0.5 µg/mL, indicating its potential as an effective antimicrobial agent .
Anti-inflammatory Activity
Research has indicated that thiazolidin-4-one derivatives may possess anti-inflammatory properties. A study demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism through which they may exert anti-inflammatory effects.
Anticancer Potential
The anticancer activity of this compound has been explored in several cell lines:
| Cell Line | Effect | IC (µM) |
|---|---|---|
| MCF-7 (Breast cancer) | Induction of apoptosis | 12.3 |
| HeLa (Cervical cancer) | Cell cycle arrest | 15.8 |
In vitro studies revealed that this compound induced apoptosis in MCF-7 cells at an IC of 12.3 µM and caused cell cycle arrest in HeLa cells at an IC of 15.8 µM . These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Cytokine Modulation : It modulates the expression of pro-inflammatory cytokines, thereby reducing inflammation.
- Apoptotic Pathways : The induction of apoptosis in cancer cells is likely mediated through mitochondrial pathways and activation of caspases.
Case Studies
- Antimicrobial Efficacy Against Biofilms : A study evaluated the efficacy of thiazolidin-4-one derivatives against biofilm formation by Pseudomonas aeruginosa. The results indicated that compounds with specific substituents significantly reduced biofilm formation by over 50% at their MIC concentrations .
- Cytotoxicity in Cancer Cells : A recent investigation assessed the cytotoxic effects of various thiazolidin-4-one derivatives on different cancer cell lines, highlighting their potential as anticancer agents through mechanisms involving cell cycle disruption and apoptosis .
Q & A
Q. Key Data :
| Reaction Component | Typical Conditions | Yield Range |
|---|---|---|
| Solvent | Ethanol/DMF/Acetic Acid | 53–82% |
| Base | NaOAc/K2CO3 | — |
| Temperature | 80–100°C (reflux) | — |
Basic: How is the Z-configuration of the benzylidene moiety confirmed experimentally?
The Z-isomer is confirmed via:
- X-ray crystallography : Dihedral angles between the benzylidene and thiazolidinone rings (e.g., 16.89° non-planar structure in related compounds) .
- <sup>1</sup>H NMR : Coupling constants (e.g., J = 12–14 Hz for trans-olefinic protons in E-isomers vs. absence in Z-isomers) .
- IR spectroscopy : C=S (∼1200 cm<sup>−1</sup>) and C=O (∼1700 cm<sup>−1</sup>) stretches confirm thiazolidinone core integrity .
Advanced: How can computational methods resolve contradictions between experimental and theoretical structural data?
- DFT Optimization : Use B3LYP/6-31G(d,p) to compare bond lengths/angles with X-ray data. For example, C-S bond deviations < 0.02 Å validate computational models .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O/S/Cl contacts) to explain crystal packing discrepancies .
- Hyperpolarizability Calculations : Predict nonlinear optical (NLO) properties using CAM-B3LYP functionals, aligning with UV-Vis data .
Q. Example :
| Parameter | X-ray (Å) | DFT (Å) | Deviation |
|---|---|---|---|
| C7-S1 | 1.676 | 1.682 | +0.006 |
| C8-O1 | 1.221 | 1.215 | -0.006 |
Advanced: What strategies optimize reaction yields for sterically hindered derivatives?
- Solvent Polarity : Use DMF for electron-deficient aldehydes (e.g., 2,6-dichloro-substituted) to enhance solubility .
- Microwave Assistance : Reduce reaction time from 6 hours to 30 minutes, improving yields by 15–20% .
- Catalytic Additives : Introduce piperidine or acetic acid to stabilize intermediates .
Q. Case Study :
| Aldehyde Substituent | Solvent | Yield (Traditional) | Yield (Microwave) |
|---|---|---|---|
| 2,6-Dichloro | DMF | 65% | 82% |
| 4-Methoxy | Ethanol | 73% | 88% |
Advanced: How do substituents on the benzylidene ring influence biological activity?
- Electron-Withdrawing Groups (Cl, NO2) : Enhance antibacterial activity via increased electrophilicity. Example: 2,6-dichloro derivatives show MIC = 8 µg/mL against S. aureus .
- Methoxy Groups : Improve solubility and CNS penetration for neuroactive studies .
- Hydrophobic Chains (e.g., octyloxy) : Increase lipophilicity (logP > 4) for membrane-targeted anticancer activity .
Q. Activity Table :
| Derivative | Target | IC50/MIC | Mechanism |
|---|---|---|---|
| 2,6-Dichloro | Topoisomerase II | 12 µM | Inhibition |
| 4-Methoxy | COX-2 | 18 µM | Binding |
Advanced: How to address spectral overlap in <sup>13</sup>C NMR for closely related analogs?
- DEPT-135/HSQC : Differentiate CH3 (DEPT negative) vs. CH/CH2 signals.
- Solvent Variation : Use DMSO-d6 to resolve aromatic carbons (δ 110–160 ppm) .
- DFT-Predicted Shifts : Compare computed (B3LYP/6-31G(d,p)) vs. experimental δ values for ambiguous peaks .
Basic: What crystallographic software tools are recommended for structure refinement?
- SHELXL : For small-molecule refinement (e.g., anisotropic displacement parameters) .
- WinGX/ORTEP : Visualize thermal ellipsoids and generate publication-quality figures .
- Olex2 : Integrate solution (SHELXD) and refinement (SHELXL) pipelines .
Advanced: How to validate intermolecular interactions in crystal structures?
- Hirshfeld Surface Analysis : Map close contacts (e.g., C-H···O = 2.8 Å) using CrystalExplorer .
- Energy Frameworks : Calculate interaction energies (electrostatic/dispersive) with CE-B3LYP .
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphism .
Basic: What spectroscopic techniques confirm thiazolidin-4-one core formation?
- IR : C=O (1680–1720 cm<sup>−1</sup>) and C=S (1180–1220 cm<sup>−1</sup>) .
- <sup>1</sup>H NMR : Thioxo proton at δ 13.5–14.0 ppm (DMSO-d6) .
- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> matching exact mass (e.g., m/z 423.98 for C17H11Cl2NO2S2) .
Advanced: How to design derivatives for enhanced NLO properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
